molecular formula C18H15ClN2O2 B2814022 2-(2-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034313-71-6

2-(2-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2814022
CAS No.: 2034313-71-6
M. Wt: 326.78
InChI Key: IUWFUKVDIJHSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic small molecule featuring a central acetamide scaffold. Its structure comprises a 2-chlorophenyl group attached to the α-carbon of the acetamide moiety and a substituted pyridine-furan hybrid group at the nitrogen position. The pyridine ring is substituted at the 5-position with a furan-3-yl group, conferring distinct electronic and steric properties.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-17-4-2-1-3-14(17)8-18(22)21-10-13-7-16(11-20-9-13)15-5-6-23-12-15/h1-7,9,11-12H,8,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWFUKVDIJHSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC(=CN=C2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings :

  • However, the furan’s lower basicity could reduce hydrogen-bonding efficiency compared to pyridine .
  • Binding Affinity Trends: Cyanophenyl derivatives (e.g., 5RGZ) exhibit stronger binding (-22.5 kcal/mol) than chlorophenyl analogues, likely due to the cyano group’s electron-withdrawing effects enhancing polar interactions .

Thiophene and Benzodiazepine Analogues

Thiophene-containing compounds (e.g., methyl 2-(2-chlorophenyl)-2-(thieno[3,2-c]pyridin-5-yl)acetate hydrochloride) and benzodiazepines (e.g., 5-(o-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one) highlight divergent pharmacological profiles:

Compound Class Example Structure Solubility (LogP) Metabolic Stability Key Applications Source
Target Compound Acetamide with furan-pyridine Predicted: 2.8 Moderate (amide bond) Enzyme inhibition
Thiophene-Acetate Derivatives Methyl 2-(2-chlorophenyl)-thieno-pyridine 3.2 Low (ester hydrolysis) Anticancer, antiviral
Benzodiazepines 5-(o-Chlorophenyl)-diazepin-2-one 1.9 High (rigid scaffold) CNS modulation

Key Differences :

  • Solubility : The target compound’s furan-pyridine group may improve solubility over thiophene derivatives (LogP ~2.8 vs. 3.2) due to furan’s polarity .
  • Metabolism : Benzodiazepines exhibit higher metabolic stability owing to their fused-ring systems, whereas acetamide-based compounds (target) are prone to hydrolysis .

Acetamide Derivatives with Varied Heterocycles

From regulatory and synthetic datasets (e.g., EPA listings):

Compound Name Heterocycle (R2) CAS Number Bioactivity Notes Source
Target Compound 5-(Furan-3-yl)pyridin-3-yl-methyl Not reported Predicted protease inhibition
2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(methoxyethyl)acetamide Thienyl-methoxyethyl 87674-68-8 Herbicidal activity
N-[(2-Chlorophenyl)methyl]-1-phenylpropan-2-amine Benzyl-amine Not reported Adrenergic receptor modulation

Insights :

  • Thienyl vs. Furan-Pyridine : Thienyl groups (e.g., 87674-68-8) confer greater lipophilicity but reduce hydrogen-bonding capacity compared to the target compound’s furan-pyridine hybrid .
  • Amine vs. Acetamide : N-[(2-Chlorophenyl)methyl]propan-2-amine lacks the acetamide backbone, shifting its mechanism from enzymatic inhibition to receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.